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Compound of Interest

Compound Name:
1-(7-methoxy-1H-indol-3-

yl)propan-2-one

CAS No.: 179819-71-7

Cat. No.: B2658277

Get Quote

Part 1: Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the

core for over 3,000 natural isolates and significant pharmaceutical agents. Among the various

substitutions available to modulate this scaffold, the methoxy group (-OCH₃) plays a

disproportionately critical role. It is not merely a passive lipophilic spacer but a dynamic

electronic modulator that dictates pharmacokinetics (PK) and pharmacodynamics (PD).

This guide dissects the mechanistic role of the methoxy group on the indole ring. We analyze

its dual electronic nature (inductive withdrawal vs. resonance donation), its critical influence on

metabolic stability (O-demethylation liabilities), and its positional significance (SAR) in driving

potency against targets such as Tubulin and Melatonin receptors.

Part 2: Physicochemical & Electronic Modulation
The Electronic Tug-of-War
The methoxy group exerts two opposing effects on the indole ring:
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Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the

sigma bond skeleton, theoretically deactivating the ring.

Resonance Effect (+M): The lone pair electrons on the oxygen atom overlap with the

-system of the indole ring, donating electron density.

Dominant Mechanism: In the indole system, the resonance effect (+M) dominates, making the

methoxy group a strong Electron Donating Group (EDG). This enrichment of electron density is

not uniform; it is regioselective, significantly altering the pKa of the pyrrolic nitrogen and the

nucleophilicity of C3.

Lipophilicity and Solubility
The conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃) typically increases the

LogP (lipophilicity) by approximately 0.5–0.7 units. This modification:

Enhances passive membrane permeability (CNS penetration).

Eliminates a hydrogen bond donor (HBD), reducing desolvation penalties during protein

binding.

Visualization: Electronic Logic Flow
The following diagram illustrates the logical flow of how a methoxy substitution translates to

biological outcomes.
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Figure 1: Mechanistic flow of methoxy group substitution on physicochemical properties.

Part 3: Structure-Activity Relationship (SAR)
Landscapes
The position of the methoxy group on the indole ring (C4–C7) acts as a "molecular switch,"

determining target selectivity.

Comparative Bioactivity Data
The table below summarizes how shifting the methoxy position alters potency across different

therapeutic classes.

Compound
Class

Target
Critical
Methoxy
Position

Effect of
Removal/Shift

Key Ref

Melatonergic
MT1/MT2

Receptors
C5-OCH₃

>100-fold loss in

affinity if moved

to C6 or

removed.

[1]

Anticancer
Tubulin

(Colchicine Site)
C6-OCH₃

Loss of

antiproliferative

activity; C5-OMe

is often inactive.

[2]

NSAIDs COX-1/COX-2 C5-OCH₃

Essential for

deep

hydrophobic

pocket binding

(e.g.,

Indomethacin).

[3]

AhR Ligands
Aryl Hydrocarbon

Receptor
C7-OCH₃

7-OMe is a

potent agonist; 5-

OMe is weaker.

[4]
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Case Study: Tubulin Polymerization Inhibitors
In indole-based tubulin inhibitors (binding to the Colchicine site), the C6-methoxy group is

pharmacophoric.

Mechanism: The C6-methoxy mimics the methoxy groups of Colchicine, engaging in critical

hydrophobic interactions with residue

-Cys241 or steric occlusion in the tubulin dimer interface.

Contrast: Moving this group to C5 often clashes with the binding pocket wall, abolishing

activity.

Case Study: Melatonin Receptor Agonists
For Melatonin (N-acetyl-5-methoxytryptamine), the C5-methoxy group is non-negotiable.

Mechanism: It fits into a specific lipophilic cleft in the MT1 receptor transmembrane domain.

Bioisosteres: Replacing -OCH₃ with -H, -OH, or -Cl results in drastic affinity reduction,

proving the requirement for both steric bulk and specific electron density.

Part 4: Metabolic Fate & Toxicology[1][2]
The methoxy group is a primary target for Phase I metabolism, specifically O-demethylation.

The O-Demethylation Pathway
This reaction is typically catalyzed by cytochrome P450 isoforms (CYP1A2, CYP2D6,

CYP2C19).

Hydroxylation: CYP450 inserts oxygen into the C-H bond of the methyl group.

Hemiacetal Formation: An unstable hemiacetal intermediate is formed.[1]

Collapse: The intermediate spontaneously collapses, releasing Formaldehyde and the

corresponding Phenol (Hydroxy-indole).

Self-Validating Metabolic Stability Logic
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When designing indole drugs, researchers must assess if the methoxy group is a "soft spot."
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Figure 2: Metabolic pathway of methoxy-indoles leading to O-demethylation.

Part 5: Experimental Protocols (Self-Validating)
These protocols are designed with built-in "Checkpoints" to ensure scientific integrity. If a

checkpoint fails, the experiment must be paused.

Protocol A: Regioselective Synthesis of 5-
Methoxyindole
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Objective: Synthesize 5-methoxyindole from 5-methoxy-2-oxindole via reduction, avoiding over-

reduction.

Reagents:

5-Methoxy-2-oxindole (1.0 eq)

Borane-THF complex (1.0 M, 3.0 eq)

Anhydrous THF (Solvent)

Methanol (Quenching)

Workflow:

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

Checkpoint 1: Ensure system is strictly anhydrous.[1] Moisture will destroy Borane

reagent.[1]

Dissolution: Dissolve 5-methoxy-2-oxindole in anhydrous THF (0.2 M concentration). Cool to

0°C.[1]

Addition: Dropwise add Borane-THF complex over 20 minutes.

Checkpoint 2: Monitor gas evolution (

). If bubbling is violent, slow addition rate.[1]

Reflux: Warm to room temperature, then reflux for 4 hours.

Quench: Cool to 0°C. Carefully add Methanol until bubbling ceases.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Brine. Dry over

.[1][2][3]

Validation (NMR):
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Pass Criteria: Disappearance of the amide carbonyl signal (~170 ppm in

NMR). Appearance of C2/C3 alkene protons in

NMR.

Protocol B: Tubulin Polymerization Inhibition Assay
Objective: Quantify the ability of a methoxy-indole derivative to inhibit microtubule assembly.

Reagents:

Purified Tubulin protein (>99% pure, bovine brain source)

GTP (1 mM stock)

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9)

Test Compound (dissolved in DMSO)

Workflow:

Preparation: Keep all reagents on ice (4°C).

Checkpoint 1: Tubulin denatures at room temp if not polymerized.[1] Keep cold until T=0.

Mixture: In a 96-well UV-transparent plate, mix:

Tubulin (3 mg/mL final)

GTP (1 mM)

Test Compound (varying concentrations: 0.1 - 10

)[4]

Initiation: Transfer plate to a pre-warmed spectrophotometer at 37°C.
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Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

Checkpoint 2: Control well (DMSO only) must show a sigmoidal increase in OD340

(polymerization curve). If control remains flat, Tubulin is inactive; discard batch.[1]

Analysis: Calculate

based on the reduction of the steady-state plateau height compared to control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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